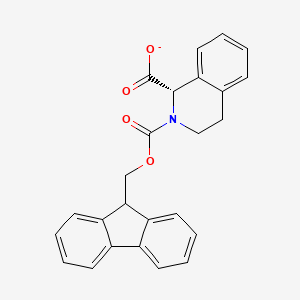

Fmoc-L-Tic-OH

Description

Contextualization within Non-Canonical Amino Acid Chemistry

Non-canonical amino acids (ncAAs) are amino acids that are not among the 20 standard proteinogenic amino acids. Their incorporation into peptides and proteins offers a powerful means to enhance or modify the properties of biomolecules, such as improving stability against proteolytic degradation, altering binding characteristics, and controlling potency and specificity iris-biotech.de. Fmoc-L-Tic-OH is a valuable ncAAs that provides a rigid structural element, often serving as a constrained analog of phenylalanine or tyrosine, or as a surrogate for proline in peptide sequences peptide.com. Its use allows for the introduction of specific conformational constraints, which can be crucial for designing peptides with tailored biological activities iris-biotech.de.

Significance of Tetrahydroisoquinoline Derivatives in Bioorganic and Medicinal Chemistry Research

The 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with diverse pharmacological activities tandfonline.comresearchgate.net. THIQ derivatives have demonstrated a broad spectrum of biological effects, including neuroprotective, antimicrobial, anti-inflammatory, and anticancer properties researchgate.netontosight.ai. Their ability to interact with various biological targets, such as neurotransmitter systems and epigenetic enzymes, makes them attractive candidates for drug development tandfonline.comontosight.ai. The specific structural features of THIQ derivatives, including the presence of substituents on the core ring, significantly influence their biological potential, necessitating detailed structure-activity relationship (SAR) studies researchgate.net. This compound, by incorporating this significant scaffold, contributes to the ongoing exploration of THIQ-based therapeutics.

Overview of Fmoc Protecting Group Strategy in Peptide Synthesis

The Fmoc (9-fluorenylmethyloxycarbonyl) group is a widely adopted temporary protecting group for the α-amino group in solid-phase peptide synthesis (SPPS) bachem.comamericanpeptidesociety.orgiris-biotech.de. This strategy, known as Fmoc-SPPS, is favored for its mild deprotection conditions, typically involving a base like piperidine (B6355638), which minimizes side reactions and is compatible with automated synthesis americanpeptidesociety.orgseplite.com. The Fmoc group is base-labile, allowing for its selective removal without affecting acid-labile side-chain protecting groups, thus enabling orthogonal protection strategies iris-biotech.deseplite.com. This orthogonality is crucial for the synthesis of complex peptides, including those with branched structures, cyclizations, or side-chain modifications iris-biotech.desigmaaldrich.com. The Fmoc strategy has largely superseded the older Boc (tert-butyloxycarbonyl) strategy due to its milder conditions and avoidance of harsh reagents like hydrofluoric acid iris-biotech.deseplite.com. The characteristic UV absorption of the Fmoc group also facilitates reaction monitoring seplite.com.

Research Findings and Applications of this compound

Key Research Applications:

Peptide Synthesis: this compound is extensively used in Fmoc-based solid-phase peptide synthesis (SPPS) to incorporate Tic residues into peptide chains chemimpex.commedchemexpress.comchemicalbook.comsigmaaldrich.com. This is particularly useful for creating peptide mimetics and for introducing conformational constraints that can enhance receptor binding or modulate biological activity. For instance, it has been employed in the synthesis of biotinylated derivatives of opioid receptor antagonists medchemexpress.com.

Drug Development: Given the significance of the tetrahydroisoquinoline scaffold in medicinal chemistry, this compound serves as a key intermediate in the development of novel pharmaceuticals. Its structural resemblance to biologically active isoquinoline (B145761) derivatives suggests potential applications in targeting neurological disorders and other therapeutic areas chemimpex.com. The hydroxyl and carboxylic acid functional groups on the Tic moiety allow for further chemical modifications, opening avenues for the discovery of new therapeutic agents chemimpex.com.

Bioorganic Chemistry: The compound's utility extends to bioconjugation processes, where it can be used to attach biomolecules to surfaces or other molecules, which is vital for diagnostic and therapeutic applications chemimpex.com.

Data Table: Properties of this compound

| Property | Value | Source Index |

| Chemical Name | N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | iris-biotech.de |

| CAS Number | 136030-33-6 | sigmaaldrich.com |

| Molecular Formula | C25H21NO4 | sigmaaldrich.com |

| Molecular Weight | 399.44 | sigmaaldrich.com |

| Purity | ≥97.0% (HPLC) | sigmaaldrich.com |

| Appearance | White to off-white solid | chemimpex.com |

| Melting Point | 185 - 190 °C | chemimpex.com |

| Optical Rotation | [α]D22 = 22 ± 1 º (C=1 in MeOH) | chemimpex.com |

| Storage Temperature | 2-8 °C | sigmaaldrich.com |

| Reaction Suitability | Fmoc solid-phase peptide synthesis | chemicalbook.comsigmaaldrich.com |

Structure

3D Structure

Properties

Molecular Formula |

C25H20NO4- |

|---|---|

Molecular Weight |

398.4 g/mol |

IUPAC Name |

(1S)-2-(9H-fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylate |

InChI |

InChI=1S/C25H21NO4/c27-24(28)23-17-8-2-1-7-16(17)13-14-26(23)25(29)30-15-22-20-11-5-3-9-18(20)19-10-4-6-12-21(19)22/h1-12,22-23H,13-15H2,(H,27,28)/p-1/t23-/m0/s1 |

InChI Key |

AGSTVRGPOSEJQQ-QHCPKHFHSA-M |

Isomeric SMILES |

C1CN([C@@H](C2=CC=CC=C21)C(=O)[O-])C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Canonical SMILES |

C1CN(C(C2=CC=CC=C21)C(=O)[O-])C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for Fmoc L Tic Oh and Its Derivatives

Stereoselective Synthesis of Fmoc-L-Tic-OH Backbone

The synthesis of the L-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (L-Tic) backbone requires careful control over stereochemistry to ensure the desired enantiomer is obtained, as stereoisomers can exhibit significantly different biological activities google.comontosight.aichemicalbook.comresearchgate.net.

Pictet-Spengler Condensation Approaches to Tetrahydroisoquinoline Scaffolds

The Pictet-Spengler reaction is a cornerstone for constructing the tetrahydroisoquinoline (Tic) scaffold iisc.ac.inebrary.net. This reaction typically involves the condensation of a β-phenylethylamine derivative with an aldehyde or ketone, followed by an intramolecular electrophilic aromatic substitution of an iminium ion intermediate iisc.ac.inebrary.net. For the synthesis of Tic, phenylalanine or its derivatives are commonly used as the starting β-phenylethylamine component. For instance, tryptophan can condense with formaldehyde (B43269) under mild conditions to yield 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) ebrary.net. Early reports by Pictet and Spengler demonstrated the reaction of phenylalanine with formaldehyde in the presence of concentrated hydrochloric acid to form the tetrahydroisoquinoline ring system google.comebrary.netgoogle.com. Modern variations often utilize dichloromethane (B109758) as a solvent with formaldehyde and trifluoroacetic acid (TFA) as the acid catalyst nih.gov.

Table 1: Pictet-Spengler Reaction for Tic Backbone Synthesis

| Starting Material | Aldehyde Source | Acid Catalyst | Solvent | Product Type | Reference(s) |

| Phenylalanine derivative | Formaldehyde | HCl | Aqueous | 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid | google.comebrary.netgoogle.com |

| Tryptophan | Formaldehyde | Mild conditions | - | 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid | ebrary.net |

| Phenylalanine methyl ester | Formaldehyde | TFA | CH₂Cl₂ | 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid ester | nih.gov |

Enantioselective Routes and Chiral Auxiliary Applications in Tic Synthesis

Achieving enantiopure L-Tic is critical, as racemic mixtures are often undesirable in pharmaceutical applications google.comontosight.ai. Enantioselective synthesis can be accomplished through several strategies. One approach involves using chiral starting materials, such as enantiomerically pure phenylalanine google.com. Alternatively, chiral auxiliaries can be employed to guide the stereochemical outcome of the reaction researchgate.netresearchgate.netclockss.org. For example, chiral auxiliaries like tert-butylsulfinamide have been used for the stereoselective synthesis of tetrahydroisoquinoline alkaloids researchgate.netresearchgate.net. Asymmetric hydrogenation catalyzed by rhodium(I) or ruthenium(II) complexes can also be used to control chirality at the 3-position of the THIQ3CA scaffold nih.gov. Furthermore, resolution of racemic mixtures, often through fractional crystallization of diastereomeric salts or derivatives, is a viable method to obtain optically pure isomers google.comresearchgate.net.

Functional Group Protection and Deprotection in this compound Synthesis

The synthesis of this compound involves the strategic protection of its amine and carboxylic acid functionalities to enable selective coupling reactions, particularly in solid-phase peptide synthesis (SPPS) spcmc.ac.inwikipedia.orgsigmaaldrich.comnih.gov.

Fmoc Group Installation and Orthogonal Protecting Strategies

The 9-fluorenylmethoxycarbonyl (Fmoc) group is installed onto the α-amino group of L-Tic to form this compound wikipedia.orggenscript.comtotal-synthesis.comlibretexts.orgscielo.bryoutube.comyoutube.comiris-biotech.de. This protection is typically achieved by reacting the amine with Fmoc-Cl (9-fluorenylmethyl chloroformate) or Fmoc-OSu (9-fluorenylmethyl N-succinimidyl carbonate) under basic conditions wikipedia.orgtotal-synthesis.comscielo.briris-biotech.de. Fmoc-OSu is often preferred due to its increased stability and reduced formation of side products compared to Fmoc-Cl total-synthesis.com. The Fmoc group is characterized by its lability to mild bases, such as piperidine (B6355638) or its derivatives, making it orthogonal to acid-labile protecting groups commonly used for amino acid side chains wikipedia.orgwikipedia.orggenscript.comiris-biotech.deub.edu. This orthogonality is crucial for sequential deprotection and coupling steps in SPPS wikipedia.orgiris-biotech.deub.edu.

Table 2: Fmoc Group Installation and Deprotection

| Reagent for Installation | Deprotection Reagent | Deprotection Conditions | Key Characteristic | Reference(s) |

| Fmoc-Cl | Piperidine | 20% in DMF | Base-labile, orthogonal to acid-labile groups | wikipedia.orggenscript.comtotal-synthesis.comlibretexts.org |

| Fmoc-OSu | Piperidine | 20% in DMF | Base-labile, orthogonal to acid-labile groups | wikipedia.orggenscript.comtotal-synthesis.comiris-biotech.de |

| Fmoc-OBt | Piperidine | 20% in DMF | Base-labile, orthogonal to acid-labile groups | scielo.br |

Selective Derivatization of Hydroxyl and Carboxylic Acid Functionalities

The carboxylic acid group of L-Tic requires protection to prevent unwanted reactions during peptide synthesis, particularly in SPPS where it is typically linked to a solid support via an ester or directly attached to the resin spcmc.ac.insigmaaldrich.com. Common methods for protecting the carboxylic acid include forming methyl, ethyl, or benzyl (B1604629) esters spcmc.ac.inlibretexts.orgrsc.org. For SPPS, the carboxylic acid is often attached to a resin, such as a 2-chlorotrityl resin, which serves as the protecting group and anchor chemimpex.com. While L-Tic itself does not possess a hydroxyl group on its core structure, derivatives of Tic may include hydroxyl functionalities (e.g., Fmoc-(3S)-1,2,3,4-tetrahydroisoquinoline-7-hydroxy-3-carboxylic acid) chemimpex.com. In such cases, hydroxyl groups are typically protected using acid-labile groups like tert-butyl (tBu) ethers, or silyl (B83357) ethers, which are orthogonal to the base-labile Fmoc group wikipedia.orgiris-biotech.dersc.orggoogle.comrsc.org.

Synthesis of Advanced this compound Derivatives

This compound serves as a versatile building block for the synthesis of complex peptides and peptidomimetics, often incorporated to introduce conformational constraints or specific structural motifs chemimpex.comcymitquimica.com. Its utility is prominent in solid-phase peptide synthesis (SPPS), where it is coupled to a growing peptide chain using standard peptide coupling reagents sigmaaldrich.comnih.govgoogle.com.

Advanced derivatives can be synthesized by further functionalizing the this compound unit. For example, this compound has been used in the synthesis of prodrugs and peptide-based therapeutics targeting various biological pathways chemimpex.comnih.gov. The synthesis of such derivatives involves standard peptide coupling reactions, often employing activating agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like DIEA (N,N-Diisopropylethylamine) nih.govgoogle.com. Subsequent deprotection of the Fmoc group, typically with piperidine, then allows for further chain elongation or modification wikipedia.orggenscript.comtotal-synthesis.com. The incorporation of this compound into peptide sequences can influence peptide conformation, stability, and biological activity, making it a valuable tool in drug discovery and development chemimpex.comcymitquimica.comiisc.ac.in.

Table 3: Examples of this compound Derivatives and Their Applications

| Derivative Name | Key Application(s) | Notes | Reference(s) |

| This compound | Peptide synthesis, building block for peptidic inhibitors | Introduces conformational constraints. Serine protease kallikrein 7 modulator. | chemimpex.comcymitquimica.comiris-biotech.de |

| Fmoc-(3S)-1,2,3,4-tetrahydroisoquinoline-7-hydroxy-3-carboxylic acid | Peptide synthesis, drug development, bioconjugation | Contains a hydroxyl group for further modification. Structural resemblance to bioactive isoquinolines. | chemimpex.com |

| This compound coupled to resin (e.g., 2-chlorotrityl resin) | Solid-phase peptide synthesis, drug discovery | Facilitates efficient peptide chain elongation on a solid support. | chemimpex.com |

| This compound used in prodrug synthesis | Prodrug synthesis for targeted drug delivery | Incorporated into complex molecules for therapeutic applications. | nih.gov |

Integration of Fmoc L Tic Oh in Peptide Chemistry Research

Role in Solid-Phase Peptide Synthesis (SPPS) Methodologies

Solid-phase peptide synthesis (SPPS) remains the cornerstone for constructing peptides, and Fmoc-L-Tic-OH is well-suited for this technique.

This compound is highly compatible with the widely adopted Fmoc/tBu (tert-butyl) orthogonal protection strategy chemimpex.com, luc.edu, americanpeptidesociety.org, iris-biotech.de, csic.es. This strategy relies on the base-labile Fmoc group for temporary protection of the α-amino group, which is removed by mild basic conditions (typically piperidine (B6355638) in DMF), and acid-labile tert-butyl-based groups for side-chain protection, which are removed during final cleavage with acid iris-biotech.de, csic.es. This orthogonality ensures that side-chain protecting groups remain intact during the repetitive Fmoc deprotection and coupling cycles, minimizing unwanted side reactions and facilitating the synthesis of complex peptides. Optimization within this strategy often involves fine-tuning coupling reagents, deprotection times, and washing protocols to maximize yield and purity chempep.com, csic.es.

The successful incorporation of Tic residues, especially those that are sterically hindered or prone to side reactions, requires careful selection of coupling reagents and activation protocols. Common coupling reagents employed with this compound include carbodiimides like DIC (N,N'-Diisopropylcarbodiimide) in combination with additives such as Oxyma or HOBt (Hydroxybenzotriazole) rsc.org, chempep.com, researchgate.net. Uronium and phosphonium-based reagents like HBTU, TBTU, HATU, and PyBOP are also highly effective and frequently used due to their rapid activation and high coupling efficiencies chempep.com, luxembourg-bio.com. For particularly challenging couplings, employing additives like HOAt (Hydroxyazabenzotriazole) or using more potent reagents such as HATU is recommended chempep.com. Propylphosphonic anhydride (B1165640) (T3P®) has also emerged as a green coupling reagent showing good performance in SPPS csic.es.

Table 1: Coupling Reagent Performance in SPPS

| Coupling Reagent/System | Solvent | Yield (%) | Notes | Reference |

|---|---|---|---|---|

| T3P® | 2-MeTHF | 93.8 | Mild activation protocol, green solvent | csic.es |

| T3P® | ACN | 91.7 | Mild activation protocol, green solvent | csic.es |

| T3P® | DMF | 77.0 | Mild activation protocol | csic.es |

| DIC/Oxyma | DMF | - | Standard for SPPS | rsc.org |

| DIC/HOBt | DMF | - | Standard for SPPS | chempep.com, researchgate.net |

| HBTU/HOBt/DIPEA | DMF | - | Common coupling system |

A significant challenge when incorporating Tic residues, particularly at the C-terminus or when followed by proline, is the propensity for diketopiperazine (DKP) formation , iris-biotech.de, peptide.com, acs.org. This intramolecular cyclization occurs when the deprotected N-terminus of the growing peptide chain acts as a nucleophile, attacking the penultimate peptide bond. The basic conditions used for Fmoc deprotection can exacerbate this issue iris-biotech.de. Strategies to mitigate DKP formation include:

Using alternative resins like 2-chlorotrityl chloride resin, whose steric bulk can inhibit DKP formation, especially with proline or Tic residues peptide.com.

Employing alternative Fmoc deprotection reagents such as morpholine (B109124) or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) instead of piperidine, as these can minimize DKP formation and sometimes offer faster deprotection kinetics researchgate.net, acs.org.

Using dipeptide building blocks to bypass sensitive dipeptide-resin intermediates peptide.com.

Optimizing deprotection conditions, such as reducing piperidine concentration or temperature nih.gov.

Utilizing specific linkers designed to prevent side reactions acs.org.

Accurate monitoring of each synthetic step is crucial for successful peptide synthesis.

UV-Vis Spectroscopy: The Fmoc group, upon deprotection, releases dibenzofulvene, which forms an adduct with the deprotecting base (e.g., piperidine). This adduct has a characteristic UV absorbance, typically monitored around 300 nm tec5usa.com, rsc.org, scholaris.ca, iris-biotech.de, thieme-connect.de. The molar extinction coefficient (ε) of the Fmoc adduct at 300 nm is approximately 7800 M⁻¹cm⁻¹ rsc.org. This allows for real-time monitoring of Fmoc deprotection efficiency, which can be quantified using the formula: f = A300 * V / (ε * l * m), where f is functionalization, A300 is absorbance at 300 nm, V is the volume of the flask, ε is the molar extinction coefficient, l is the path length, and m is the resin weight rsc.org.

Kaiser Test (Ninhydrin Test): This colorimetric test is widely used to detect the presence of free primary amines on the resin, indicating incomplete coupling thermofisher.com, walisongo.ac.id, peptide.com, luc.edu, chempep.com. A positive test (blue color) signifies unreacted amino groups, necessitating a repeat coupling step. A negative test (yellow or colorless) indicates complete coupling walisongo.ac.id, luc.edu. However, the Kaiser test is less reliable for secondary amines like proline or Tic, where alternative tests like the isatin (B1672199) or chloranil (B122849) tests may be employed peptide.com.

Table 2: Monitoring Coupling Efficiency with Ninhydrin (B49086) Test

| Peptide Intermediate | Coupling Time | Heating Time | Ninhydrin Test Result | Coupling Efficiency (%) | Notes | Reference |

|---|---|---|---|---|---|---|

| Fmoc-Leu-Met-resin | 2 min | 5 min | (Implied positive for incomplete) | 96.9 | Calculated from ninhydrin value | thermofisher.com |

Microwave irradiation has proven to be a powerful technique for accelerating SPPS. It can significantly reduce reaction times for both deprotection and coupling steps, leading to faster synthesis cycles and potentially improved yields , researchgate.net, biotage.com, researchgate.net, nih.gov. The application of microwave heating has been successfully demonstrated for the synthesis of peptides containing non-natural amino acids, including Tic, often leading to higher purity and reduced reaction times compared to conventional heating methods researchgate.net, biotage.com. This technology is compatible with both Fmoc and Boc chemistries researchgate.net.

This compound in Solution-Phase Peptide Synthesis

While SPPS is dominant, this compound can also be utilized in solution-phase peptide synthesis (SPS). In SPS, peptides are synthesized in solution, allowing for easier purification of intermediates and potentially higher yields for shorter peptides or specific fragments. The principles of Fmoc protection and deprotection, along with coupling strategies, remain similar to SPPS, although reaction conditions and purification methods differ scholaris.ca, researchgate.net. Microwave assistance can also be applied to solution-phase peptide synthesis, further enhancing reaction efficiency researchgate.net.

Compound List

This compound: N-Fmoc-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Fmoc: 9-fluorenylmethyloxycarbonyl

Tic: 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

tBu: tert-butyl

Piperidine

DMF: Dimethylformamide

HBTU: O-Benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526)

HOBt: Hydroxybenzotriazole

DIPEA: N,N-Diisopropylethylamine

HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate

TATU: O-(1H-Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430)

PyBOP: (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate

DIC: N,N'-Diisopropylcarbodiimide

Oxyma: Ethyl cyanohydroxyiminoacetate

HOAt: Hydroxyazabenzotriazole

TBTU: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate

DBU: 1,8-Diazabicyclo[5.4.0]undec-7-ene

TBAF: Tetrabutylammonium fluoride (B91410)

Morpholine

Piperazine

2-Chlorotrityl chloride resin

Wang resin

Ninhydrin

TFA: Trifluoroacetic acid

H2O2: Hydrogen peroxide

Pd(PPh3)4: Tetrakis(triphenylphosphine)palladium(0)

Phenylsilane

Alloc: Allyloxycarbonyl

Bsmoc: 9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide

Boc: tert-butyloxycarbonyl

Bzl: Benzyl (B1604629)

Trt: Trityl

Pbf: 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl

TFE: 2,2,2-Trifluoroethanol

THF: Tetrahydrofuran

CH2Cl2: Dichloromethane (B109758)

ACN: Acetonitrile

NMP: N-methyl-2-pyrrolidone

DMSO: Dimethyl sulfoxide (B87167)

Toluene

DBF: Dibenzofulvene

Fmoc-Leu-Met-resin

Fmoc-Cys[(CH2)3COOtBu]-Pro-2-chlorotrityl resin

Fmoc-L-3-Pipal(Alloc)-OH

Fmoc-L-3-Pipal-OH

Fmoc-L-Val-OH

Fmoc-Phe-OH

Fmoc-Ser(tBu)-OH

Fmoc-Asn-OH

Fmoc-Gln-OH

Fmoc-Trp(Boc)-OH

Fmoc-Trp(For)-OH

Fmoc-Cys(Trt)-OH

Fmoc-Gly-OH

Fmoc-Pro-OH

Fmoc-Ala-OH

Fmoc-His-OH

Fmoc-Met-OH

Fmoc-Tyr-OH

Conformational Analysis and Structural Characterization of Fmoc L Tic Oh Containing Molecules

Spectroscopic Methodologies for Conformational Elucidation

Spectroscopic techniques are indispensable tools for probing the intricate details of peptide conformation in solution. Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy are particularly powerful in providing insights into the structural and dynamic properties of peptides incorporating Fmoc-L-Tic-OH.

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the three-dimensional structure of peptides in solution, offering detailed information at the atomic level. nih.govuzh.ch For peptides containing the Tic residue, NMR studies, including one-dimensional (1D) and two-dimensional (2D) experiments like COSY, TOCSY, and NOESY, are employed to assign proton and carbon signals and to deduce conformational features. researchgate.net

The constrained nature of the Tic residue significantly influences the chemical shifts of neighboring protons. Particularly, the analysis of Nuclear Overhauser Effect (NOE) data provides crucial distance restraints between protons that are close in space, which is fundamental for defining the peptide's fold. nih.govnih.gov For instance, specific NOE patterns can confirm the presence of a β-turn, a common secondary structure induced by the Tic residue. The magnitude of the coupling constants, such as ³J(HN,Hα), can also provide valuable information about the backbone dihedral angles (φ). mdpi.com

Furthermore, 13C NMR spectroscopy is highly sensitive to the cis-trans isomerization of the peptide bond preceding the Tic residue (the X-Tic bond). nih.govnih.gov The chemical shifts of the Tic Cβ and Cγ carbons are distinct for the cis and trans conformations, allowing for the quantification of the population of each isomer. nih.gov

Table 1: Representative NMR Parameters for Conformational Analysis of Tic-Containing Peptides

| NMR Parameter | Information Provided | Typical Observation for Tic-induced β-turn |

|---|---|---|

| ¹H Chemical Shifts | Local electronic environment | Downfield shift of the NH proton of the (i+2) residue |

| ³J(HN,Hα) Coupling Constants | Backbone dihedral angle (φ) | Small values (< 5 Hz) for turn-like conformations |

| NOE Connectivities | Interproton distances (< 5 Å) | dαN(i, i+2), dNN(i+1, i+2) |

| ¹³C Chemical Shifts (Cβ, Cγ) | Cis/trans isomerization of X-Tic bond | Separate signals for cis and trans isomers |

| Temperature Coefficients (dδ/dT) | Solvent exposure of NH protons | Low values for hydrogen-bonded NH protons |

Circular Dichroism (CD) spectroscopy is a sensitive technique for analyzing the secondary structure of peptides in solution. nih.govamericanpeptidesociety.org By measuring the differential absorption of left and right circularly polarized light, CD provides a characteristic spectrum for different types of secondary structures, such as α-helices, β-sheets, and β-turns. nih.govresearchgate.net

Peptides containing this compound often exhibit CD spectra indicative of β-turn conformations. nih.gov The presence of a Tic residue can induce and stabilize these turns. The characteristic CD spectrum for a type II β-turn, which is often favored by D-amino acids in the i+2 position but can also be influenced by constrained residues like Tic, typically shows a weak positive band around 220-230 nm and a strong negative band near 205 nm. nih.gov However, the exact shape and intensity of the CD spectrum can be influenced by the specific amino acid sequence and the solvent environment. researchgate.net

CD spectroscopy is also a valuable tool for monitoring conformational changes in response to environmental factors such as temperature, pH, or the addition of other molecules. americanpeptidesociety.org

Table 2: Characteristic CD Spectral Features for Different Peptide Secondary Structures

| Secondary Structure | Positive Maxima (nm) | Negative Maxima (nm) |

|---|---|---|

| α-Helix | ~192 | ~208, ~222 |

| β-Sheet | ~195-200 | ~215-220 |

| β-Turn (Type II) | ~220-230 (weak) | ~205 (strong) |

| Random Coil | ~215 (weak) | ~195 |

Computational Approaches to Conformational Space Exploration

Computational methods provide a powerful complement to experimental techniques, offering detailed insights into the conformational landscape and dynamics of molecules containing this compound.

Molecular Dynamics (MD) simulations are a computational method used to simulate the physical movements of atoms and molecules over time. nih.govbonvinlab.org By solving Newton's equations of motion, MD simulations can provide a detailed picture of the conformational dynamics and thermodynamics of peptides in different environments. nih.gov For peptides incorporating the conformationally rigid Tic residue, MD simulations can be used to explore the accessible conformational space, identify stable conformations, and calculate the free energy landscapes of different states. researchgate.netnih.gov

Simulations of Fmoc-peptide systems have been used to study their self-assembly into larger structures, where the aromatic Fmoc group plays a significant role in π-π stacking interactions. researchgate.netresearchgate.net In the context of a single peptide chain, MD simulations can reveal how the Tic residue restricts the backbone dihedral angles and promotes the formation of specific secondary structures, such as β-turns. The results from MD simulations can be directly compared with experimental data from NMR and CD to validate the computational model and provide a more complete understanding of the peptide's behavior. mdpi.com

Table 3: Key Outputs from Molecular Dynamics Simulations of Tic-Containing Peptides

| Simulation Output | Description | Application in Conformational Analysis |

|---|---|---|

| Trajectory | Time-series of atomic coordinates | Visualization of conformational changes and dynamics |

| RMSD (Root Mean Square Deviation) | Measure of structural deviation from a reference | Assessment of conformational stability and convergence |

| RMSF (Root Mean Square Fluctuation) | Measure of atomic positional fluctuation | Identification of flexible and rigid regions of the peptide |

| Dihedral Angle Distributions | Probability distribution of φ and ψ angles | Characterization of preferred backbone conformations |

| Free Energy Landscape | Potential of mean force as a function of collective variables | Identification of stable and metastable conformational states |

Ab initio and Density Functional Theory (DFT) are quantum mechanical methods that can provide highly accurate calculations of molecular structures and energies. These methods are computationally intensive and are typically applied to smaller systems or fragments to understand the intrinsic conformational preferences of a molecule in the absence of solvent effects.

For the Tic residue, DFT calculations can be used to determine the low-energy conformations of the tetrahydroisoquinoline ring system and to calculate the rotational energy barriers around the backbone dihedral angles. This information is valuable for parameterizing the force fields used in molecular dynamics simulations, ensuring that the simulations accurately represent the behavior of the Tic residue.

Furthermore, Time-Dependent DFT (TD-DFT) can be coupled with molecular dynamics simulations to predict the Circular Dichroism spectra of peptides. rsc.org This combined approach allows for a direct comparison between theoretical and experimental CD spectra, aiding in the detailed assignment of spectral features to specific conformational elements, such as different types of β-turns. rsc.org

Table 4: Parameters Obtainable from Ab Initio and DFT Calculations for Tic Conformations

| Calculated Parameter | Significance |

|---|---|

| Optimized Molecular Geometry | Provides the lowest energy conformation of the Tic residue |

| Relative Conformational Energies | Determines the stability of different ring puckers and side-chain orientations |

| Rotational Energy Barriers | Quantifies the energetic cost of rotating around backbone dihedral angles |

| Vibrational Frequencies | Can be compared with experimental IR and Raman spectra |

| Electronic Transition Energies | Used in the simulation of CD and UV-Vis spectra |

Influence of Tic Configuration on Peptide Secondary Structures and Cis-Trans Isomerization

The incorporation of the L-Tic residue has a profound impact on the local and global conformation of a peptide chain. The rigid bicyclic structure of Tic severely restricts the backbone dihedral angle φ, thereby limiting the accessible conformational space. unmc.eduslideshare.net This conformational constraint is a key factor in the induction and stabilization of specific secondary structures, most notably β-turns. The Tic residue often occupies the i+1 position of a β-turn, forcing the peptide backbone to adopt a folded conformation.

The steric hindrance imposed by the Tic ring also influences the equilibrium of the cis-trans isomerization of the preceding peptide bond (the X-Tic bond). researchgate.net While peptide bonds involving non-proline residues strongly favor the trans conformation, the energy difference between the cis and trans isomers is smaller for X-Proline bonds. hw.ac.uk The substitution of Proline with the bulkier Tic residue can further modulate this equilibrium. NMR studies have shown that the nature of the amino acid preceding a proline or a proline analogue can affect the cis-trans ratio. researchgate.net The conformational rigidity of the Tic residue can either sterically favor or disfavor the cis conformation depending on the specific sequence context. Understanding and controlling this isomerization is critical, as the cis and trans forms of a peptide can have vastly different biological activities.

Applications of Fmoc L Tic Oh in Advanced Molecular Design and Chemical Biology

Scaffold Development for Peptide-Based Therapeutics Research

Fmoc-L-Tic-OH is instrumental in the construction of scaffolds for peptides intended for therapeutic use. chemimpex.com Peptides often suffer from poor stability and a short half-life in the body, which limits their effectiveness as drugs. nih.govpharmafocusamerica.com Incorporating rigid structural elements is a key strategy to overcome these limitations.

The design of bioactive peptides that include the L-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) residue is guided by principles aimed at enhancing potency, stability, and receptor affinity. rsc.org Tic is often used as a constrained analog of Phenylalanine or a surrogate for Proline, introducing a significant bend or turn in the peptide backbone. rsc.orgpeptide.com This pre-organization of the peptide's secondary structure can reduce the entropic penalty upon binding to a receptor, leading to higher affinity.

Key design principles include:

Conformational Constraint: The primary reason for incorporating Tic is to restrict the peptide's flexibility. This can lock the peptide into its bioactive conformation, the specific three-dimensional shape required to bind to its biological target. rsc.org

Improved Stability: By introducing a rigid structure, Tic can make peptides more resistant to degradation by proteases, enzymes that break down proteins and peptides. nih.gov

Enhanced Receptor Binding: The constrained structure helps to properly orient the side chains of other amino acids in the sequence, which are crucial for interacting with the target receptor. rsc.org

A notable example is in the synthesis of peptide mimetics such as TIPP (Tyr-Tic-Phe-Phe), an antagonist for the δ-opioid receptor. medchemexpress.com The inclusion of the Tic residue is critical for inducing the specific turn structure that allows for potent and selective binding to the receptor.

| Design Principle | Rationale | Intended Outcome |

|---|---|---|

| Mimicry of Natural Amino Acids | Tic serves as a rigid analog of Phenylalanine or Proline. peptide.com | Introduce conformational bends and turns into the peptide backbone. |

| Pre-organization | Reduces the number of possible conformations the peptide can adopt. | Lower the entropic cost of receptor binding, potentially increasing affinity. |

| Proteolytic Resistance | The unnatural, constrained structure can hinder recognition by degrading enzymes. nih.gov | Increase the biological half-life and overall stability of the peptide therapeutic. |

The creation of constrained peptide scaffolds is a powerful strategy for improving the selectivity of a ligand for its target receptor over other related receptors. nih.govpharmafocusamerica.com Many peptides are conformationally flexible, allowing them to bind to multiple receptors, which can lead to off-target effects. By using this compound in peptide synthesis, researchers can build scaffolds with well-defined, rigid conformations. peptide.com

This rigidity limits the peptide's ability to adapt its shape to fit into different binding pockets. nih.gov Consequently, the peptide will bind with high affinity only to the receptor whose binding site perfectly complements its constrained structure. This "lock-and-key" fit enhances receptor selectivity. Disulfide-constrained peptides (DCPs) are another example of scaffolds with desirable properties like high stability, which qualifies them as drug-like frameworks for peptide therapeutics. nih.govpharmafocusamerica.comnih.gov The incorporation of rigid amino acids like Tic achieves a similar conformational restriction without the need for disulfide bonds.

Role in Structure-Activity Relationship (SAR) Studies for Ligand Design

Structure-activity relationship (SAR) is a fundamental concept in medicinal chemistry that links the chemical structure of a molecule to its biological activity. wikipedia.org SAR studies involve making systematic modifications to a lead compound and observing how these changes affect its potency and selectivity. drugdesign.org This process allows chemists to identify the key chemical groups responsible for the desired biological effect. wikipedia.org

This compound is a valuable tool in SAR studies for ligand design. By substituting a flexible amino acid in a peptide sequence with the rigid Tic residue, researchers can probe the importance of conformational rigidity at that specific position for biological activity.

For example, in the development of antagonists for the interaction between Lymphocyte Function-Associated Antigen-1 (LFA-1) and Intercellular Adhesion Molecule-1 (ICAM-1), SAR studies were performed on compounds containing a tetrahydroisoquinoline (THIQ) core, the same core structure as Tic. nih.gov Researchers synthesized a series of analogs where different groups were attached to the core structure and tested their activity. This systematic approach revealed that specific substitutions on the THIQ ring system were crucial for high potency. nih.gov If an analog with Tic shows significantly higher activity compared to its flexible counterpart (e.g., Phenylalanine), it suggests that a constrained conformation in that region is beneficial for binding. Conversely, a loss of activity would indicate that flexibility is required.

| Peptide Analog | Modification | Observed Activity (IC₅₀) | SAR Interpretation |

|---|---|---|---|

| Peptide A (Lead) | Contains Phenylalanine at position 2 | 100 nM | Baseline activity |

| Peptide B | Phenylalanine at position 2 replaced with Tic | 10 nM | A rigid conformation at position 2 is highly favorable for binding. |

| Peptide C | Phenylalanine at position 2 replaced with Alanine (B10760859) | 500 nM | The aromatic ring of Phenylalanine/Tic is important for activity. |

| Peptide D | Contains D-Tic at position 2 | >1000 nM | The specific stereochemistry (L-configuration) of the constrained residue is critical. |

Utilization in Bioconjugation Methodologies

Bioconjugation is the process of chemically linking two or more molecules, at least one of which is a biomolecule like a peptide. This compound is used to synthesize Tic-containing peptides that can then be employed in various bioconjugation strategies. chemimpex.com

Once a peptide containing the Tic residue is synthesized, it can be attached to other molecules or surfaces to impart a specific biological function. The peptide itself serves as a stable, structurally defined scaffold. The conjugation can occur through several strategies:

Terminal Conjugation: The free N-terminal amine or C-terminal carboxylic acid of the peptide can be coupled to a reactive group on another molecule or a functionalized surface.

Side-Chain Conjugation: Other amino acids with reactive side chains (e.g., Lysine, Cysteine) can be included in the peptide sequence specifically to serve as handles for conjugation.

Click Chemistry: An azide or alkyne functional group can be incorporated into the peptide, allowing for highly efficient and specific conjugation to a molecule or surface bearing the corresponding reactive partner.

The Tic residue itself is generally not directly involved in the conjugation chemistry but provides the essential conformational stability to the peptide being attached.

Functionalizing the surface of materials with bioactive peptides is a rapidly growing field, particularly in biomaterials science and diagnostics. nih.gov Peptides containing Tic can be immobilized on the surfaces of materials like titanium implants, polymers, or gold nanoparticles to create "smart" materials with enhanced biological performance. nih.govnih.govmdpi.com

The rigid structure provided by the Tic residue ensures that the peptide presents a consistent and well-defined binding interface on the material's surface. This is crucial for specific interactions with cells or proteins in a biological environment. For instance, functionalizing a titanium dental implant with a peptide designed to promote bone growth can significantly improve its integration with the surrounding tissue. nih.gov The use of a Tic-containing peptide could enhance this effect by presenting the bioactive sequence in its most effective conformation.

| Material | Purpose of Functionalization | Potential Role of Tic-Containing Peptide | Application Area |

|---|---|---|---|

| Titanium (Ti) | Improve osteointegration and biocompatibility. nih.gov | Present a rigid cell-adhesion motif to promote bone cell binding. | Medical Implants |

| Polyethylene Terephthalate (PET) | Create antimicrobial surfaces. mdpi.com | Provide a stable scaffold for an antimicrobial sequence, enhancing its efficacy. | Active Food Packaging |

| Gold Nanoparticles | Targeted drug delivery or biosensing. | Display a high-affinity ligand with high selectivity for a specific cancer cell receptor. | Diagnostics & Therapeutics |

| Polymer Scaffolds | Promote tissue regeneration. | Immobilize growth factors or signaling peptides in their active conformation. | Tissue Engineering |

Applications in Analytical Methodologies Development for Biological Systems

The unique structural characteristics of this compound make it a valuable building block in the development of advanced analytical methodologies. Its incorporation into peptides and other molecular structures can impart conformational rigidity, which is a desirable trait for creating specific molecular recognition tools. peptide.com

Development of Methods for Detecting and Quantifying Biomolecules Using Tic-Containing Probes

The constrained nature of the tetrahydroisoquinoline (Tic) moiety is instrumental in designing probes with high specificity for target biomolecules. While the direct application of this compound in widely documented, specific probes for biomolecule quantification is an area of ongoing research, the principles of its use are rooted in its ability to create well-defined three-dimensional structures. These structures can be tailored to bind to specific biological targets, such as proteins or nucleic acids.

The synthesis of peptides containing Tic can be coupled with the attachment of reporter molecules, such as biotin or fluorescent tags. For instance, a biotinylated derivative of the δ-opioid receptor antagonist TIPP (Tyr-Tic-Phe-Phe-OH) has been synthesized. medchemexpress.com Such labeled peptides can be utilized in various analytical techniques, including immunoassays and affinity chromatography, to detect and quantify the presence of their corresponding receptors or binding partners in biological samples. The rigidity conferred by the Tic residue can enhance the binding affinity and selectivity of the probe, leading to more accurate and sensitive detection methods.

Research on Modulating Neurotransmitter Systems through Tic-Containing Peptides

Derivatives of this compound are actively studied for their potential to modulate neurotransmitter systems. chemimpex.com The incorporation of the Tic residue into peptide sequences has been shown to significantly influence their interaction with various receptors, particularly opioid receptors.

Research has demonstrated that the inclusion of Tic in a peptide sequence can alter the pharmacological profile of the peptide, for example, by converting an agonist into an antagonist. This is particularly evident in the context of opioid receptors, where the Dmt-Tic pharmacophore (2',6'-dimethyl-L-tyrosine-Tic) has been extensively studied.

Peptides containing the Dmt-Tic motif have been shown to act as potent and selective antagonists for the δ-opioid receptor. The conformational constraint imposed by the Tic residue is believed to be crucial for this antagonist activity. Furthermore, modifications to the peptide backbone and the C-terminus of Tic-containing peptides can modulate their selectivity and activity at both μ- and δ-opioid receptors.

Below is a table summarizing the research findings on the modulation of neurotransmitter systems by Tic-containing peptides:

| Peptide/Compound | Target Receptor(s) | Observed Effect |

| TIPP (Tyr-Tic-Phe-Phe) | δ-opioid receptor | Antagonist |

| Dmt-Tic-Phe-Phe-NH2 | δ-opioid receptor | Antagonist |

| Dmt-Tic-NH-CH2-Ph | δ-opioid receptor | Antagonist |

| Tyr-c[D-A2bu-Phe-Phe-Tic] | μ/δ-opioid receptors | Agonist/Antagonist |

These findings highlight the significant role of the Tic moiety in designing peptides with specific modulatory effects on neurotransmitter systems, opening avenues for the development of novel therapeutic agents for a range of neurological conditions.

Future Directions and Emerging Research Avenues

Development of Novel Tic Analogs with Tuned Conformational Properties

The inherent conformational rigidity of the L-Tic residue, stemming from its fused ring system, is a key feature that researchers aim to exploit and further refine. Future research will focus on synthesizing novel Tic analogs with systematically modified structures to achieve even more precise control over peptide backbone and side-chain conformations.

Structural Modifications: Investigating modifications to the tetrahydroisoquinoline ring, such as introducing substituents at different positions (e.g., on the aromatic ring or the saturated ring), could lead to analogs with altered steric hindrance, electronic properties, and hydrogen-bonding capabilities. These modifications could fine-tune the dihedral angles and restrict or promote specific secondary structures like β-turns or helical conformations.

Advanced Synthetic Strategies for Complex Tic-Containing Architectures

While Fmoc-based solid-phase peptide synthesis (SPPS) is a well-established method for incorporating Fmoc-L-Tic-OH medchemexpress.comsigmaaldrich.comsigmaaldrich.compeptide.compeptide2.com, the synthesis of complex architectures incorporating this residue presents ongoing challenges and opportunities for innovation.

Challenging Sequences: The synthesis of peptides with multiple Tic residues or those involving difficult couplings due to steric hindrance or aggregation can still be problematic nih.govpeptide.com. Developing more efficient coupling reagents, optimized reaction conditions, and novel protecting group strategies tailored for Tic-containing sequences will be essential. For example, strategies that mitigate diketopiperazine formation, particularly when Tic is near proline or other residues prone to such side reactions, are of interest peptide.com.

Macrocyclization and Branched Structures: Incorporating this compound into macrocyclic peptides or branched peptide structures requires specialized synthetic approaches. Research into efficient on-resin cyclization techniques and orthogonal protection schemes will facilitate the creation of these complex molecular architectures, which often exhibit enhanced stability and biological activity nih.govbmglabtech.comacs.org.

Combinatorial Synthesis: The development of robust combinatorial synthesis methods that can efficiently generate large libraries of Tic-containing peptides, potentially using automated platforms, will accelerate the discovery of new bioactive molecules.

Integration of Tic into Advanced Biomaterial Design

The conformational constraint and unique physicochemical properties imparted by the L-Tic residue make it a promising candidate for integration into advanced biomaterials.

Peptide Hydrogels and Scaffolds: Incorporating Tic into self-assembling peptide sequences could lead to the formation of novel hydrogels with tunable mechanical properties and controlled degradation rates. These materials could serve as scaffolds for tissue engineering, offering specific microenvironments that promote cell adhesion, proliferation, and differentiation. The rigidity of Tic might influence the self-assembly process and the resulting network structure.

Drug Delivery Systems: Tic-containing peptides can be designed as components of targeted drug delivery systems. Their conformational stability and potential for specific receptor interactions could be leveraged to create carriers that release therapeutic agents at desired sites. For instance, peptides designed for specific cellular uptake mechanisms or to interact with particular extracellular matrix components could be developed.

Biomimetic Materials: The structural resemblance of the tetrahydroisoquinoline core to certain biologically active molecules suggests potential for designing biomimetic materials that can interact with biological systems in specific ways, such as mimicking protein-protein interactions or acting as enzyme inhibitors. Research into machine-optimized biomaterial design, potentially guided by AI, could accelerate the discovery of Tic-based biomaterials with desired functionalities nih.govbibliotekanauki.ple3s-conferences.org.

High-Throughput Screening Methodologies for Tic-Based Library Discovery

The systematic exploration of Tic-containing peptide libraries is critical for identifying novel compounds with therapeutic or material science applications. Advancements in high-throughput screening (HTS) methodologies are key to this endeavor.

Library Design and Synthesis: Developing efficient methods for synthesizing diverse libraries of peptides incorporating this compound, including positional scanning libraries and alanine (B10760859) scanning libraries, is crucial. These libraries can be screened against various biological targets or for specific material properties.

Screening Technologies: Leveraging advanced HTS platforms, such as fluorescence-activated cell sorting (FACS), protein microarrays, and affinity selection-mass spectrometry (AS-MS), will enable the rapid identification of lead compounds from large Tic-peptide libraries nih.govnih.gov. The development of assays that can effectively measure binding affinity, conformational changes, or functional activity of Tic-containing peptides will be paramount.

Data Analysis and Machine Learning: The integration of machine learning and artificial intelligence (AI) into the HTS workflow can further enhance the discovery process. AI can be used to analyze large screening datasets, predict structure-activity relationships (SARs), and guide the design of subsequent libraries, thereby accelerating the identification of optimal Tic-based molecules nih.govbibliotekanauki.ple3s-conferences.org.

Q & A

Q. How to design a robust synthesis protocol for Fmoc-L-Tic-OH in peptide synthesis?

Methodological Answer:

- Step 1 : Use Fmoc-based solid-phase peptide synthesis (SPPS) with a resin compatible with the Tic (tetrahydroisoquinoline carboxylic acid) backbone.

- Step 2 : Activate this compound with coupling reagents like HBTU or HATU in the presence of a base (e.g., DIPEA) to ensure efficient amide bond formation .

- Step 3 : Monitor coupling efficiency via Kaiser or chloranil tests.

- Critical Note : Optimize reaction time and solvent (e.g., DMF or NMP) to prevent racemization, as Tic derivatives are stereosensitive .

Q. What analytical methods are essential for validating the purity and identity of this compound?

Methodological Answer:

- HPLC : Use reversed-phase HPLC with a C18 column and a gradient of acetonitrile/water (0.1% TFA) to assess purity (>95% recommended for research-grade material) .

- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF, targeting the expected [M+H]+ ion (e.g., C₂₄H₂₅NO₄: calculated 391.18 g/mol) .

- NMR : Verify stereochemistry and absence of impurities using ¹H/¹³C NMR in deuterated DMSO or CDCl₃ .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for weighing and coupling steps .

- Storage : Store at 2–8°C under inert gas (argon/nitrogen) to prevent oxidation and moisture absorption .

- Waste Disposal : Neutralize acidic byproducts before disposal and adhere to institutional guidelines for organic waste .

Advanced Research Questions

Q. How to resolve contradictions between high purity and low biological activity in this compound-containing peptides?

Methodological Answer:

- Hypothesis Testing : Assess if racemization during synthesis reduced activity. Use chiral HPLC or Marfey’s reagent to detect D/L-isomer contamination .

- Structural Analysis : Perform circular dichroism (CD) or X-ray crystallography to confirm peptide conformation. Tic’s rigid structure may disrupt target binding .

- Biological Replicates : Repeat assays with independently synthesized batches to rule out batch-specific impurities .

Q. What strategies improve the stability of this compound under varying pH and temperature conditions?

Methodological Answer:

- pH Optimization : Conduct stability studies in buffers (pH 4–9) to identify degradation thresholds. Acidic conditions may hydrolyze the Fmoc group .

- Thermal Stability : Use TGA/DSC to determine decomposition temperatures. Lyophilize peptides for long-term storage .

- Protective Additives : Include antioxidants (e.g., BHT) in storage solutions to mitigate oxidation .

Q. How to apply computational modeling to predict this compound interactions in peptide-receptor systems?

Methodological Answer:

- Docking Simulations : Use AutoDock Vina or Schrödinger to model Tic’s interaction with target proteins (e.g., GPCRs). Parameterize force fields for non-natural amino acids .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess conformational stability of Tic-containing peptides in lipid bilayers .

- QSAR : Corlate Tic’s electronic properties (HOMO/LUMO) with bioactivity using Gaussian-based DFT calculations .

Q. How to address discrepancies in reported synthetic yields of this compound across studies?

Methodological Answer:

- Variable Screening : Use Design of Experiments (DoE) to test factors like coupling time, solvent polarity, and reagent equivalents .

- Comparative Analysis : Replicate published protocols with strict adherence to reaction conditions (e.g., anhydrous solvents, inert atmosphere) .

- Yield Optimization : Replace classical coupling reagents with newer alternatives (e.g., OxymaPure/DIC) for higher efficiency .

Q. What alternative protective groups can replace Fmoc in Tic derivatives for specialized applications?

Methodological Answer:

- Boc Protection : Suitable for acid-stable intermediates but requires harsh deprotection (TFA) .

- Alloc Group : Removable under mild conditions (Pd-catalyzed deprotection) for orthogonal synthesis .

- Photolabile Groups (e.g., NVOC) : Enable light-controlled deprotection for spatiotemporal peptide assembly .

Q. How to design a PICOT framework for studying this compound in neurodegenerative disease models?

Methodological Answer:

- Population : Neuronal cell lines (e.g., SH-SY5Y) or transgenic mice expressing amyloid-beta .

- Intervention : Treatment with Tic-containing peptides targeting tau aggregation .

- Comparator : Wild-type peptides vs. Tic-modified analogs .

- Outcome : Quantify aggregation inhibition via Thioflavin T assays .

- Time : Acute (24–72 hr) vs. chronic (4-week) exposure .

Q. How to ensure data integrity and reproducibility in this compound research?

Methodological Answer:

- Documentation : Follow FAIR principles—ensure data is Findable, Accessible, Interoperable, and Reusable .

- Independent Validation : Share synthetic protocols and raw NMR/MS spectra via repositories like Zenodo .

- Ethical Reporting : Disclose all modifications (e.g., column batches, reagent suppliers) in publications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.